![molecular formula C6H4N2S2 B104155 Thieno[3,2-d]pyrimidine-4-thiol CAS No. 16229-24-6](/img/structure/B104155.png)

Thieno[3,2-d]pyrimidine-4-thiol

Vue d'ensemble

Description

Thienopyrimidine derivatives, including Thieno[3,2-d]pyrimidine-4-thiol, hold a unique place among fused pyrimidine compounds. They are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .

Synthesis Analysis

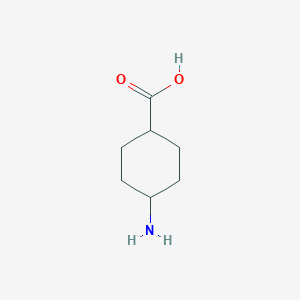

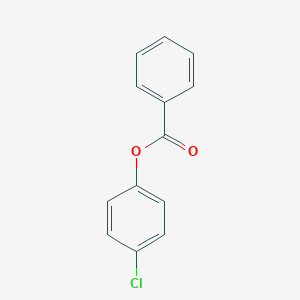

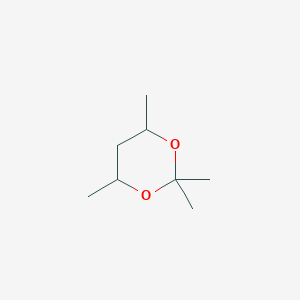

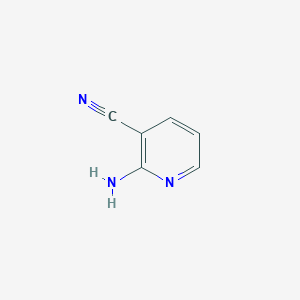

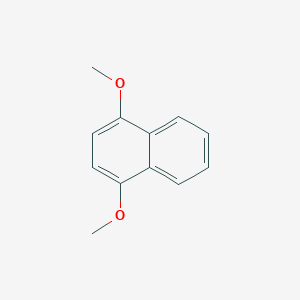

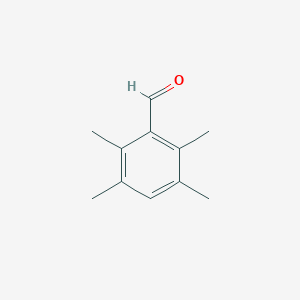

In the synthesis of thieno[3,2-d]pyrimidine derivatives, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons . Heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This similarity has made them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

Thienopyrimidine derivatives have been synthesized through various methods, including cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Applications De Recherche Scientifique

Anticancer Research

Thieno[3,2-d]pyrimidine derivatives have been extensively studied for their anticancer properties. They act as inhibitors for various enzymes and pathways involved in cancer cell proliferation . For instance, they have shown promise in inhibiting protein kinases (PKs), which are crucial in the signaling pathways that lead to cancer cell growth and metastasis . The structural similarity of thienopyrimidines to purines makes them suitable analogs in drug development, targeting key molecular therapeutic targets in oncology .

Pharmacology

In pharmacology, thieno[3,2-d]pyrimidine-4-thiol derivatives have been synthesized as potential inhibitors of phosphoinositide 3-kinases (PI3K), which play a significant role in cell growth and survival . These compounds have been evaluated against various isomers of PI3K and have shown anticancer activity against NCI 60 cell lines, indicating their potential as therapeutic agents .

Material Science

Thieno[3,2-d]pyrimidine-4-thiol and its derivatives are being explored in material science for their photodynamic properties. They have been used to develop photosensitizers that are noncytotoxic and work both in the presence and absence of molecular oxygen, which can be incorporated into DNA and RNA for the treatment of skin cancer cells .

Biochemistry

In the field of biochemistry, thieno[3,2-d]pyrimidine-4-thiol plays a role in the study of nucleobases and their analogs. The thionation of nucleobases, which involves the introduction of sulfur atoms into the compound, has led to the development of photosensitizers that can be used in cancer treatment .

Agriculture

Thieno[3,2-d]pyrimidine derivatives have shown various pharmacological properties, including antibacterial and antiprotozoal activities, which can be beneficial in agriculture. These compounds could potentially be used to develop new pesticides or treatments for plant diseases .

Environmental Science

The potential of thieno[3,2-d]pyrimidine-4-thiol in environmental science lies in its application as a heavy-atom-free photosensitizer. This property is particularly useful in the development of non-toxic agents for the treatment of cancer cells, which could have implications for reducing environmental toxicity .

Mécanisme D'action

Target of Action

Thieno[3,2-d]pyrimidine-4-thiol derivatives have been found to target several key proteins and enzymes in the cell. They are known to inhibit protein kinases (PKs) , which play a crucial role in cell proliferation and differentiation . Mutations in PKs can lead to oncogenesis . Thieno[3,2-d]pyrimidine-4-thiol derivatives also target tubulin , a protein that is crucial for cell division .

Mode of Action

Thieno[3,2-d]pyrimidine-4-thiol derivatives interact with their targets to inhibit their function. For instance, they inhibit the activity of PKs , thereby disrupting cellular communication pathways that are essential for cancer progression . They also inhibit tubulin polymerization , which disrupts the formation of the mitotic spindle, a structure that is essential for cell division .

Biochemical Pathways

The inhibition of PKs by Thieno[3,2-d]pyrimidine-4-thiol derivatives disrupts several signal transduction pathways, which can lead to metastasis and drug resistance . The inhibition of tubulin polymerization disrupts the cell cycle, specifically the G2/M phase, leading to cell cycle arrest .

Pharmacokinetics

It is known that the compound has a molecular weight of 168238 , which suggests that it may have good bioavailability due to its small size

Result of Action

The inhibition of PKs and tubulin by Thieno[3,2-d]pyrimidine-4-thiol derivatives leads to a variety of cellular effects. These include the induction of G2/M phase arrest and apoptosis in cancer cells , as well as the inhibition of tumor cell migration and invasion .

Action Environment

The action of Thieno[3,2-d]pyrimidine-4-thiol derivatives can be influenced by various environmental factors. For instance, the compound’s photodynamic efficacy against cancer cells is independent of oxygenation , suggesting that it can be effective in both normoxic and hypoxic conditions

Safety and Hazards

While specific safety and hazards information for Thieno[3,2-d]pyrimidine-4-thiol is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Orientations Futures

Thienopyrimidine scaffold is one of the most frequently used chemical scaffolds in drug development . The development of kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines . Furthermore, there are other targets that can be inhibited to give effective anticancer drugs such as topoisomerases, tubulin polymerization, and histone deacetylase (HDAC) .

Propriétés

IUPAC Name |

1H-thieno[3,2-d]pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANSZKHFTKDZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC=NC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429364 | |

| Record name | thieno[3,2-d]pyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-d]pyrimidine-4-thiol | |

CAS RN |

16229-24-6 | |

| Record name | thieno[3,2-d]pyrimidine-4-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

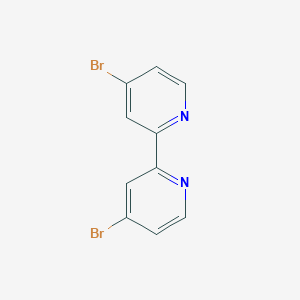

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

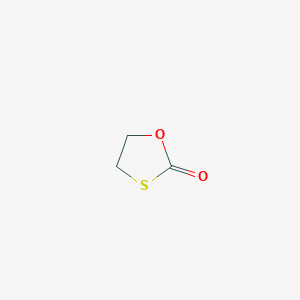

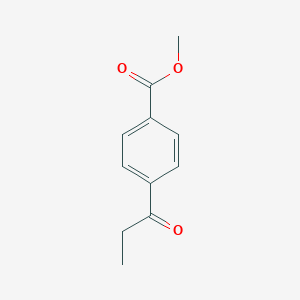

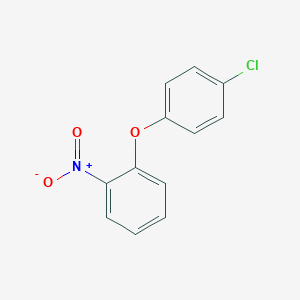

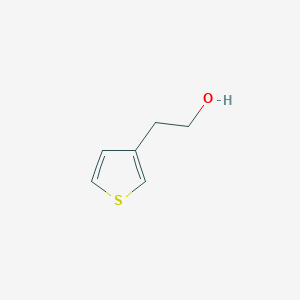

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.